

HPLC method for quantification of Catalpin in plant extracts

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Compound of Interest

Compound Name: Catalpin

Cat. No.: B223965

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An accurate and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of catalpol in plant extracts is crucial for researchers, scientists, and professionals in drug development. Catalpol, an iridoid glycoside, is a major bioactive constituent in several medicinal plants, including those from the *Rehmannia* and *Plantago* genera.^{[1][2]} Its diverse pharmacological activities, such as neuroprotective and anti-inflammatory effects, necessitate precise analytical methods for quality control and research.^[1]

This application note provides a detailed protocol for the quantification of catalpol in plant materials using a reversed-phase HPLC-UV method. The described methodology is based on a compilation of established and validated procedures to ensure robustness and reliability.

Application Note

Introduction

Catalpol is an iridoid glycoside found in a variety of medicinal plants, notably *Rehmannia glutinosa* and various *Plantago* species.^{[1][2]} Due to its significant therapeutic potential, the accurate quantification of catalpol in plant extracts is essential for the quality control of herbal medicines and for research into its pharmacological properties. This application note details a validated HPLC-UV method for the determination of catalpol in plant extracts.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 analytical column with an isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. Catalpol is detected by its UV absorbance, typically at a wavelength of around 210 nm. Quantification is performed by comparing the peak area of catalpol in the sample chromatogram to a calibration curve generated from catalpol standards of known concentrations.

Materials and Reagents

- Catalpol reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC or ultrapure grade)
- Formic acid or Phosphoric acid (analytical grade)
- Plant material (dried and powdered)

Experimental Protocols

1. Standard Solution Preparation

- Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of catalpol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.01 to 0.5 mg/mL.

2. Sample Preparation

- Extraction: Accurately weigh about 1.0 g of the dried plant powder into a centrifuge tube. Add 25 mL of 30% methanol in water.

- Ultrasonication: Sonicate the mixture in an ultrasonic water bath for 20-30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at approximately 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Chromatographic Conditions

A variety of HPLC conditions have been successfully employed for catalpol analysis. Below are two representative sets of conditions:

Parameter	Condition Set 1	Condition Set 2
HPLC System	Agilent 1100/1200 series or equivalent with UV/DAD detector	Waters 600E system or equivalent with a dual-wavelength detector
Column	Gemini C18 (250 x 4.6 mm, 5 µm)	Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase	Acetonitrile: 0.1% Phosphoric Acid in Water (5:95, v/v)	Acetonitrile: 0.1% Formic Acid in Water (5:95, v/v)
Elution Mode	Isocratic	Isocratic
Flow Rate	0.6 mL/min	0.4 mL/min
Column Temp.	25 °C	30 °C
Detection	210 nm	210 nm
Injection Vol.	10 µL	10 µL

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

- **Linearity:** A linear relationship between the peak area and the concentration of catalpol should be established. A correlation coefficient (r^2) > 0.999 is typically desired.
- **Precision:** The precision of the method should be assessed by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.
- **Accuracy:** Accuracy is often determined by performing recovery studies, where a known amount of catalpol is spiked into a sample matrix. Recoveries in the range of 98-102% are generally considered acceptable.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** These parameters determine the lowest concentration of catalpol that can be reliably detected and quantified. For example, LOD and LOQ for catalpol have been reported as 0.04 and 0.14 µg/mL, respectively.
- **Stability:** The stability of the sample extracts should be evaluated over a certain period (e.g., 24 hours) to ensure that the catalpol concentration does not change significantly.

Data Presentation

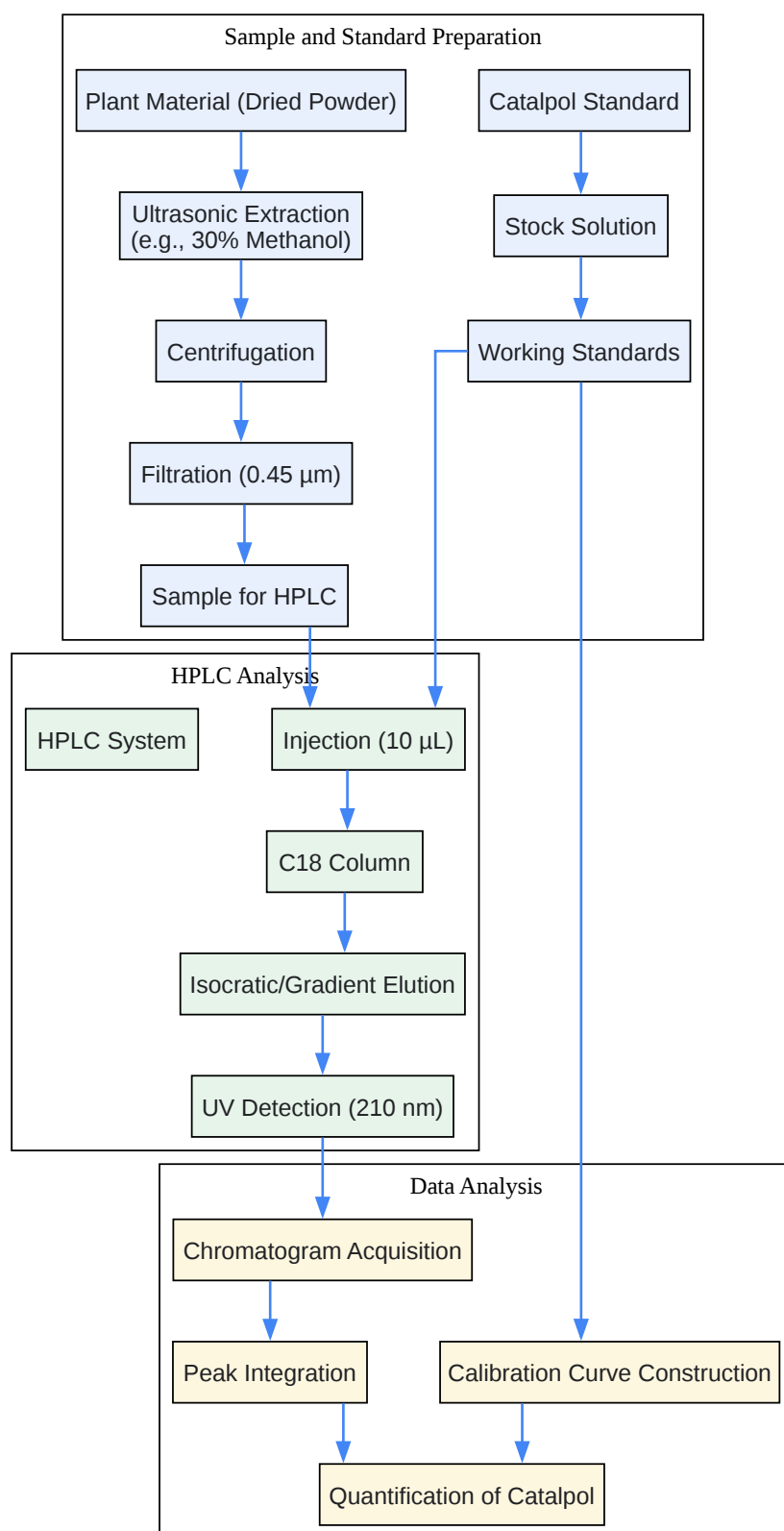
Table 1: Summary of HPLC Methods for Catalpol Quantification

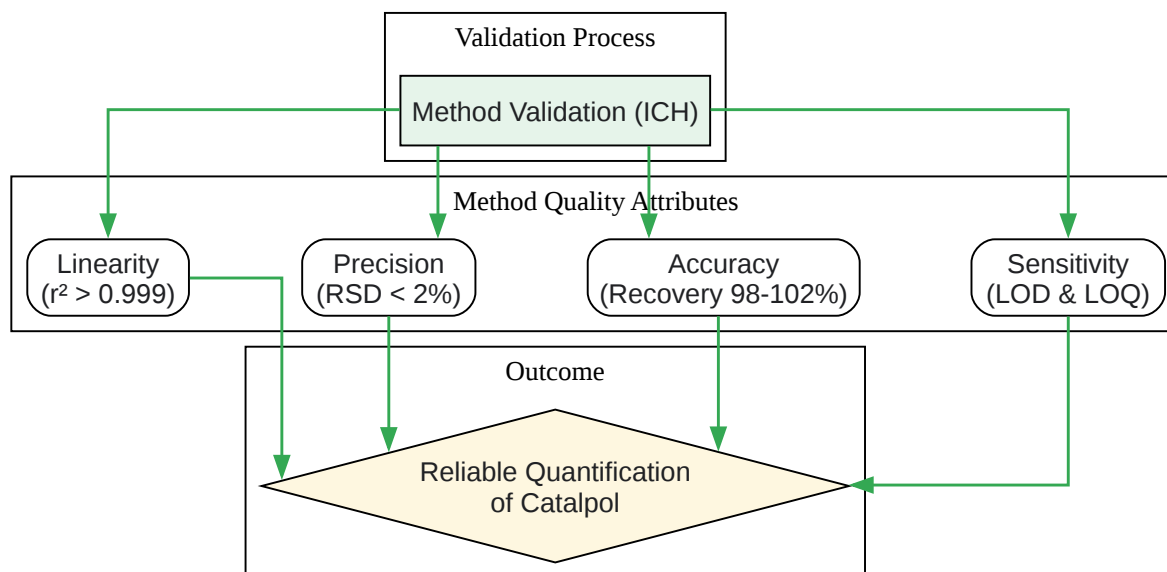
Plant Species	Plant Part	Column	Mobile Phase	Detection Wavelength	Reference
Rehmannia glutinosa	Leaves	Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)	Acetonitrile: 0.1% Formic Acid in Water (5:95)	210 nm	
Rehmannia glutinosa	Root	Gemini C18 (250 x 4.6 mm, 5 µm)	Acetonitrile: 0.1% Phosphoric Acid (5:95)	210 nm	
Rehmannia glutinosa	Root	YWG-C18	Water: Acetonitrile (99.4:0.6)	210 nm	
Plantago species	Leaves, Roots	C8 Column	Acetonitrile: Orthophosphoric Acid-Water (1:1%)	204 nm	
Veronica species	Aerial Parts	Atlantis HILIC (100 x 3.0 mm, 3.5 µm)	Water and Acetonitrile (gradient)	MS (m/z 385)	

Table 2: Quantitative Data of Catalpol in Various Plant Extracts

Plant Species	Plant Part	Catalpol Content (% w/w)	Method Highlights	Reference
Rehmannia glutinosa var. 19	Root	1.25%	HPLC-UV with Gemini C18 column	
Rehmannia glutinosa	Leaves	Varies with developmental stage	HPLC-UV, compared different growth stages	
Plantago lanceolata	Spike	4.33% (43.33 µg/mg)	HPLC-UV, C8 column	
Plantago major	Spike	1.82% (18.15 µg/mg)	HPLC-UV, C8 column	

Visualizations





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References

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- To cite this document: BenchChem. [HPLC method for quantification of Catalpin in plant extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b223965#hplc-method-for-quantification-of-catalpin-in-plant-extracts]

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